N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
Description
N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzoyl group, and an oxadiazole ring
Properties
Molecular Formula |
C21H16ClF3N6O3 |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
N-[2-[(3-chlorobenzoyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H16ClF3N6O3/c22-13-5-3-4-12(10-13)17(32)26-8-9-27-18(33)19-29-16(30-34-19)11-31-15-7-2-1-6-14(15)28-20(31)21(23,24)25/h1-7,10H,8-9,11H2,(H,26,32)(H,27,33) |
InChI Key |
NZXAKAHRCKZNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCNC(=O)C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride.
Final Coupling Reaction: The final step involves coupling the benzimidazole and oxadiazole intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, using nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Amines, dimethylformamide (DMF), and mild heating.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide shares similarities with other benzimidazole and oxadiazole derivatives, such as:
- 2-(trifluoromethyl)-1H-benzimidazole
- 3-chlorobenzoyl hydrazide
- 1,2,4-oxadiazole-5-carboxylic acid
Uniqueness
- The unique combination of the benzimidazole, chlorobenzoyl, and oxadiazole moieties in N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide imparts distinct chemical properties and biological activities that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
